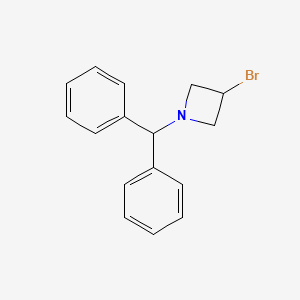

1-Benzhydryl-3-bromoazetidine

Description

Overview of Azetidine (B1206935) Chemistry and its Significance in Contemporary Chemical Research

Azetidines, which are four-membered nitrogen-containing heterocycles, are crucial structural motifs in a wide range of natural products and synthetic compounds with significant biological activities. uni-muenchen.deresearchgate.net The inherent ring strain of the azetidine ring, approximately 25.2 kcal mol⁻¹, makes these compounds both thermodynamically unstable and synthetically versatile. researchgate.net This strain energy, comparable to that of cyclobutane (B1203170) and aziridine (B145994), drives unique reactivity that can be harnessed under specific reaction conditions, making azetidines valuable building blocks in organic synthesis. researchgate.net

In contemporary chemical research, azetidines are recognized for their ability to impart desirable physicochemical properties to molecules, such as increased polarity and rigidity, which are advantageous in medicinal chemistry. Their compact and three-dimensional structure makes them attractive as bioisosteres for other cyclic and acyclic functionalities. ijmrset.com The applications of azetidines extend beyond medicinal chemistry into materials science, where their strain-driven reactivity is exploited in ring-opening polymerizations to create polymers with unique characteristics. The development of novel synthetic methods to access diversely functionalized azetidines remains an active area of research, driven by the continued discovery of their utility in various scientific fields. researchgate.netresearchgate.net

Rationale for Investigating Halogenated Azetidine Scaffolds in Synthetic Methodologies

Halogenated azetidines, particularly those bearing a bromine or chlorine atom, serve as highly valuable intermediates in synthetic organic chemistry. The halogen atom acts as a versatile handle, enabling a wide array of subsequent chemical transformations. rsc.orgresearchgate.net This "functionalization handle" allows for the introduction of diverse substituents onto the azetidine core through nucleophilic substitution reactions. rsc.orgsmolecule.com The carbon-halogen bond can be readily displaced by a variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, providing access to a broad spectrum of substituted azetidine derivatives. researchgate.netresearchgate.net

The investigation of halogenated azetidines is further motivated by the desire to create libraries of compounds for biological screening. rsc.org The ability to easily diversify the azetidine scaffold from a common halogenated precursor streamlines the synthesis of numerous analogues for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov Moreover, the presence of a halogen can influence the conformational preferences and electronic properties of the azetidine ring, which can in turn affect the biological activity of the final molecule. rsc.org The development of efficient and stereoselective methods for the synthesis and subsequent reaction of halogenated azetidines is therefore a key focus in modern synthetic methodology. researchgate.netacs.org

Specific Contextualization of 1-Benzhydryl-3-bromoazetidine within Azetidine Derivatization

This compound is a specific and highly useful derivative within the broader class of halogenated azetidines. The benzhydryl (diphenylmethyl) group attached to the nitrogen atom serves as a bulky protecting group, which can influence the stereochemical outcome of reactions at other positions on the azetidine ring. dtic.mil This protecting group is stable under a variety of reaction conditions but can be removed when necessary, often via hydrogenolysis. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-bromoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVINDRYACMYZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671858 | |

| Record name | 3-Bromo-1-(diphenylmethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-84-3 | |

| Record name | 3-Bromo-1-(diphenylmethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 Benzhydryl 3 Bromoazetidine

Nucleophilic Substitution Reactions at the C-3 Bromine Center

The bromine atom at the C-3 position of 1-Benzhydryl-3-bromoazetidine serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, making it a valuable intermediate in synthetic chemistry. These reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile.

The displacement of the C-3 bromine by carbon-based nucleophiles is a key transformation for creating new carbon-carbon bonds. The cyanide ion (CN⁻) is a classic example of a carbon nucleophile used for this purpose. The reaction of this compound, or more commonly its analogous mesylate or tosylate precursors which exhibit similar reactivity, with a cyanide salt such as sodium or potassium cyanide, yields 1-Benzhydryl-3-cyanoazetidine. researchgate.net

This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the cyanide ion. The resulting 3-cyanoazetidine derivative is a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Table 1: Representative Carbon-Nucleophile Substitution

| Reactant | Nucleophile | Product | Solvent |

|---|

A variety of heteroatom nucleophiles can effectively displace the bromide at the C-3 position, leading to a range of functionalized azetidines.

Azide (B81097): Sodium azide (NaN₃) is a common reagent used to introduce the azido (B1232118) group. While direct displacement on the bromo derivative is feasible, the reaction is often performed on the corresponding mesylate. researchgate.net The resulting 3-azido-1-benzhydrylazetidine (B8310918) is a precursor to 3-aminoazetidines through reduction, although handling of organic azides requires caution due to their potential instability. researchgate.net

Thiocyanate (B1210189): The thiocyanate ion (SCN⁻) can be introduced using salts like potassium thiocyanate. This reaction, analogous to other nucleophilic substitutions at this center, would yield 1-Benzhydryl-3-thiocyanatoazetidine.

Phenoxide: Oxygen-based nucleophiles, such as phenoxides, also participate in these substitution reactions. For instance, the reaction of a 1-benzhydryl-3-haloazetidine precursor with a substituted phenol (B47542) in the presence of a base leads to the formation of a 3-phenoxyazetidine (B1367254) derivative. google.com This reaction is often facilitated by a phase transfer catalyst to improve the solubility and reactivity of the nucleophilic species in an aprotic solvent. google.com

Table 2: Examples of Heteroatom-Nucleophile Displacements

| Leaving Group at C-3 | Nucleophile | Product |

|---|---|---|

| OMs | NaN₃ | 1-Benzhydryl-3-azidoazetidine researchgate.net |

| Br | KSCN | 1-Benzhydryl-3-thiocyanatoazetidine |

In nucleophilic substitution reactions on this compound, the regioselectivity is unambiguous, as the attack occurs exclusively at the electrophilic C-3 carbon bearing the leaving group.

The stereochemistry of these substitutions is governed by the classic SN2 mechanism. This mechanism involves a backside attack of the nucleophile relative to the leaving group, which results in a complete inversion of the stereochemical configuration at the C-3 center. If the starting material were an enantiomerically pure isomer (e.g., (R)-1-Benzhydryl-3-bromoazetidine), the product would be the corresponding (S)-enantiomer. This stereospecificity is a hallmark of SN2 reactions on chiral secondary carbons and is crucial for the synthesis of stereochemically defined molecules. google.com

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of the four-membered azetidine ring makes it susceptible to cleavage under certain conditions. The nitrogen atom, being a Lewis base, can be activated, which significantly enhances the ring's susceptibility to nucleophilic attack and subsequent opening.

Under acidic conditions, the azetidine nitrogen can be protonated, forming an azetidinium ion. This protonation increases the ring strain and makes the ring carbons more electrophilic. A subsequent attack by a nucleophile (which could be the conjugate base of the acid or the solvent) on one of the ring carbons (typically C-2 or C-4) leads to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack depends on steric and electronic factors of substituents on the ring. For N-benzhydryl azetidines, acid-promoted activation can facilitate ring-opening to forge new C-C bonds with suitable nucleophiles.

A more common method for inducing ring cleavage involves the quaternization of the azetidine nitrogen through alkylation or acylation. Reaction of the azetidine with an alkylating agent (e.g., methyl iodide) or an acylating agent (e.g., acetyl chloride) forms a highly strained N-alkyl or N-acyl azetidinium salt. researchgate.net

This quaternary salt is significantly more reactive than the parent azetidine. The positive charge on the nitrogen atom strongly withdraws electron density from the ring carbons, making them highly susceptible to nucleophilic attack. A nucleophile (such as a halide ion from the alkylating agent or another added nucleophile) will then attack one of the ring carbons (C-2 or C-4), leading to a regioselective ring-opening to yield a γ-substituted propyl amine. researchgate.net The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring, with the nucleophile generally attacking the less sterically hindered carbon. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzhydryl-3-cyanoazetidine |

| 1-Benzhydryl-3-azidoazetidine |

| 1-Benzhydryl-3-thiocyanatoazetidine |

| 1-Benzhydryl-3-phenoxyazetidine |

| 1-Benzhydryl-3-methanesulfonyloxyazetidine |

| Sodium azide |

| Potassium thiocyanate |

| Sodium phenoxide |

| Potassium cyanide |

| Acetyl chloride |

Hydrogenolytic Ring Opening Transformations

Hydrogenolysis, a reaction involving the cleavage of a chemical bond by hydrogen, is a plausible transformation for this compound. In theory, this could proceed via two main pathways: cleavage of the carbon-bromine bond or opening of the azetidine ring.

Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), could potentially lead to the reductive removal of the bromine atom, yielding 1-benzhydrylazetidine (B26936). Alternatively, more forcing hydrogenolysis conditions could induce the opening of the strained azetidine ring. The N-benzhydryl group is also susceptible to hydrogenolysis, which would cleave the nitrogen-carbon bond, leading to the formation of diphenylmethane (B89790) and the parent 3-bromoazetidine (B1339375), although the latter would be highly unstable.

Table 1: Plausible Products of Hydrogenolytic Transformations of this compound

| Reactant | Reagents and Conditions | Plausible Product(s) | Reaction Type |

|---|---|---|---|

| This compound | H₂, Catalyst (e.g., Pd/C) | 1-Benzhydrylazetidine | Debromination |

| This compound | H₂, Harsh Conditions | Various ring-opened products | Ring Opening |

Note: The data in this table is hypothetical and based on general principles of hydrogenolysis, as no specific experimental data for this compound has been found in the reviewed literature.

Rearrangement Reactions Involving the Azetidine Moiety

Rearrangement reactions of azetidines can lead to the formation of other heterocyclic systems, often driven by the relief of ring strain.

Intramolecular Rearrangements to Alternative Heterocyclic Systems (e.g., Isoxazolidines)

The transformation of a 3-bromoazetidine derivative into an isoxazolidine (B1194047) is not a commonly documented rearrangement. The synthesis of isoxazolidines typically proceeds via 1,3-dipolar cycloaddition reactions between a nitrone and an alkene. For this compound to rearrange into an isoxazolidine, a complex bond cleavage and formation sequence would be necessary, for which there is no clear mechanistic precedent in the absence of additional reagents.

Examination of Azetidinium Ion Intermediates in Rearrangements

The formation of an azetidinium ion is a key step in many rearrangement reactions of azetidines. Quaternization of the nitrogen atom, for instance by reaction with an alkyl halide, would generate a positively charged azetidinium salt. These intermediates are known to undergo rearrangements, such as the Stevens or Sommelet-Hauser rearrangements, upon treatment with a strong base.

For this compound, the formation of an azetidinium ion could potentially be followed by a rearrangement. However, the specific influence of the 3-bromo substituent on the course of such a rearrangement is not documented. It is conceivable that the bromine atom could be eliminated to form an azetidinium ylide, which could then rearrange.

Functional Group Interconversions on the Benzhydryl Moiety

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, offers sites for electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation could, in principle, be performed on the phenyl rings. However, the reaction conditions required for these transformations would need to be carefully selected to avoid side reactions involving the azetidine ring or the bromo substituent. For example, strongly acidic conditions used for nitration or Friedel-Crafts reactions could lead to the decomposition of the azetidine ring.

Table 2: Potential Functional Group Interconversions on the Benzhydryl Moiety

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(Nitrobenzhydryl)-3-bromoazetidine |

| Halogenation | Br₂, FeBr₃ | 1-(Bromobenzhydryl)-3-bromoazetidine |

Note: This table presents theoretical transformations. The feasibility and selectivity of these reactions on this compound have not been experimentally verified in the available literature.

Stereochemical Considerations in 1 Benzhydryl 3 Bromoazetidine Chemistry

Enantioselective and Diastereoselective Synthesis of 1-Benzhydryl-3-bromoazetidine Scaffolds

The synthesis of enantiomerically pure this compound hinges on establishing a chiral center at the C3 position of the azetidine (B1206935) ring. Direct asymmetric synthesis of the final compound is challenging; therefore, strategies typically involve the stereoselective synthesis of a precursor, most commonly (R)- or (S)-1-benzhydrylazetidin-3-ol, followed by a stereospecific bromination step.

One effective method begins with the asymmetric ring-opening of a prochiral epoxide. For instance, the reaction of epichlorohydrin (B41342) with benzhydrylamine can be catalyzed by chiral Lewis acids or enzymes to produce a chiral amino alcohol intermediate. Subsequent base-induced intramolecular cyclization yields the desired enantiomer of 1-benzhydrylazetidin-3-ol (B14779). The choice of catalyst is crucial for achieving high enantiomeric excess (ee).

Another powerful approach utilizes chiral auxiliaries. The use of tert-butanesulfinamides, for example, can provide excellent stereocontrol in the synthesis of chiral amines and their derivatives. acs.org A synthetic sequence could involve the reaction of a 1,3-dielectrophile with a chiral tert-butanesulfinamide, followed by cyclization and removal of the auxiliary to afford a chiral 3-aminoazetidine, which can then be converted to the target compound.

Furthermore, kinetic resolution of racemic 1-benzhydrylazetidin-3-ol represents a viable pathway. This can be achieved through enzymatic acylation, where one enantiomer is selectively acylated, allowing for the separation of the fast-reacting enantiomer from the unreacted one.

The table below summarizes representative approaches for the enantioselective synthesis of chiral azetidine precursors.

| Method | Chiral Source | Typical Precursor | Key Step | Advantage |

| Asymmetric Epoxide Opening | Chiral Catalyst (e.g., Salen-Co complex) | Epichlorohydrin | Catalytic enantioselective ring-opening | Direct formation of chiral backbone |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | 1,3-Dihalopropane derivative | Diastereoselective addition and cyclization | High diastereoselectivity, predictable stereochemistry acs.org |

| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic 1-benzhydrylazetidin-3-ol | Enantioselective acylation | High enantiomeric excess for both enantiomers |

Chiral Induction and Control in Bromination Reactions

Once an enantiomerically enriched sample of 1-benzhydrylazetidin-3-ol is obtained, the stereochemical outcome of the subsequent bromination is critical. The conversion of the hydroxyl group to a bromine atom can proceed with either inversion or retention of configuration at the C3 stereocenter, depending on the reaction mechanism.

Inversion of Stereochemistry (Sₙ2 Pathway): Reagents that promote a direct Sₙ2 displacement of the hydroxyl group (or a derivatized form like a mesylate or tosylate) will lead to an inversion of configuration. A common two-step procedure involves converting the alcohol to a good leaving group, such as a mesylate by reacting it with methanesulfonyl chloride, followed by nucleophilic substitution with a bromide source (e.g., sodium bromide). researchgate.net This sequence reliably inverts the stereocenter. Similarly, reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can facilitate bromination with inversion, although care must be taken to avoid side reactions.

Retention of Stereochemistry (Neighboring Group Participation): Retention of stereochemistry is often observed in reactions where the azetidine nitrogen atom acts as a neighboring group. Upon activation of the hydroxyl group, the nitrogen can participate in an intramolecular Sₙ2 reaction, forming a strained bicyclic aziridinium (B1262131) ion intermediate. The subsequent attack of the bromide ion occurs at one of the bridgehead carbons. Due to steric hindrance from the bulky benzhydryl group, the bromide typically attacks the C3 carbon, resulting in a net retention of the original configuration. This pathway is favored under conditions that promote the formation of the aziridinium intermediate.

The choice of brominating agent and reaction conditions allows for precise control over the stereochemical outcome, enabling the synthesis of either diastereomer from a single chiral precursor alcohol.

| Reagent/Method | Typical Mechanism | Stereochemical Outcome at C3 |

| 1. MsCl, Et₃N; 2. NaBr | Sₙ2 | Inversion |

| PBr₃ | Sₙ2 | Inversion |

| CBr₄, PPh₃ (Appel reaction) | Sₙ2 | Inversion |

| SOBr₂ | Sₙ2 or Sₙi | Inversion (typically) |

| Conditions favoring aziridinium ion | Neighboring Group Participation | Retention |

Conformational Analysis of the Azetidine Ring System in this compound Derivatives

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of substituents are influenced by a balance of steric and electronic factors. In this compound, the two key substituents—the N-benzhydryl group and the C3-bromo group—dictate the conformational equilibrium.

The azetidine ring can be described by a puckering angle (φ) and a pseudo-rotation phase angle. Substituents can occupy either pseudo-axial or pseudo-equatorial positions. Due to its significant steric bulk, the N-benzhydryl group is expected to strongly favor a pseudo-equatorial orientation to minimize steric clashes with the protons on the ring.

The conformational preference of the C3-bromo substituent is more complex. While a pseudo-equatorial position is generally favored for substituents to minimize steric strain, axial conformers can be stabilized by electrostatic interactions, such as dipole-dipole alignment. nih.gov The gauche interaction between the C-Br bond and the C-N bonds of the ring also plays a role.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformations in solution. nih.gov Key parameters include:

Proton-proton coupling constants (³JHH): The magnitude of the coupling constants between protons on adjacent carbons can help determine their dihedral angles and thus distinguish between axial and equatorial protons.

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity between atoms. mdpi.com For instance, an NOE between the benzhydryl methine proton and specific ring protons can confirm the preferred orientation of the N-substituent.

Computational modeling, using methods like Density Functional Theory (DFT), complements experimental data by allowing for the calculation of the relative energies of different conformers and the prediction of key geometric parameters like bond angles and puckering amplitude. researchgate.netfrontiersin.org For this compound, calculations would likely show a significant energy preference for the conformer where the benzhydryl group is equatorial. The energy difference between the axial-bromo and equatorial-bromo conformers is expected to be small, suggesting a possible equilibrium between these forms in solution.

| Conformer Feature | Predicted Preference | Rationale |

| N-Benzhydryl Position | Pseudo-equatorial | Minimization of steric hindrance with the azetidine ring. |

| C3-Bromo Position | Likely a dynamic equilibrium between pseudo-axial and pseudo-equatorial | A balance between steric repulsion (favoring equatorial) and electrostatic/hyperconjugative effects (may favor axial). |

| Ring Puckering | Moderate | Influenced by the balance of steric demands of both substituents. |

Spectroscopic Characterization and Structural Elucidation of 1 Benzhydryl 3 Bromoazetidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H-¹³C HSQC for ring protons/carbons)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Benzhydryl-3-bromoazetidine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign every proton and carbon atom in the structure.

A ¹H NMR spectrum would show characteristic signals for the aromatic protons of the two phenyl rings of the benzhydryl group, typically appearing as a complex multiplet in the downfield region (~7.2-7.5 ppm). A distinct singlet for the methine proton of the benzhydryl group (-CHPh₂) would be expected further upfield. The protons on the azetidine (B1206935) ring would present a more complex pattern due to their diastereotopic nature and spin-spin coupling.

A ¹³C NMR spectrum would complement this by showing signals for the aromatic carbons, the benzhydryl methine carbon, and, most importantly, the three carbons of the azetidine ring. The carbon atom bonded to the bromine (C3) would be shifted downfield due to the halogen's electron-withdrawing effect.

Advanced 2D NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for unambiguously assigning these signals. researchgate.net An HSQC spectrum correlates proton signals directly with the carbon atoms to which they are attached, providing clear connections within the molecular scaffold. researchgate.net For this compound, the HSQC spectrum would show cross-peaks connecting the proton signals of the azetidine ring methylene (B1212753) groups (at C2 and C4) and the methine group (at C3) to their corresponding carbon signals, confirming their connectivity and chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and HSQC Correlations for the Azetidine Ring of this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H-¹³C HSQC Correlation |

|---|---|---|---|

| C2-H | ~3.5 - 4.0 (m) | ~55 - 60 | Yes |

| C4-H | ~3.0 - 3.5 (m) | Yes | |

| C3-H | ~4.2 - 4.7 (m) | ~35 - 40 | Yes |

Mass Spectrometry for Structural Confirmation of Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion would appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). youtube.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron impact ionization would likely proceed through several key pathways. A primary fragmentation route is the cleavage of the bond between the nitrogen and the benzhydryl group, leading to the formation of a highly stable benzhydryl cation (Ph₂CH⁺) at m/z 167. miamioh.edu Another common fragmentation for amines is alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom, which would result in the opening of the azetidine ring. libretexts.org

MS is particularly useful for confirming the structure of derivatives of this compound. When the bromine atom at the 3-position is substituted with another functional group (e.g., -OH, -CN, -N₃), the mass of the molecular ion will shift by a predictable amount. For instance, replacing bromine (mass ~79/81) with a hydroxyl group (mass 17) would result in a molecular ion that is significantly lighter. The fragmentation pattern, particularly the presence of the characteristic benzhydryl cation at m/z 167, would remain consistent, confirming that the core 1-benzhydryl-azetidine structure is intact while the substitution at the 3-position has been successfully achieved.

Table 2: Hypothetical Mass Shifts in Derivatives of this compound

| Compound | Substituent at C3 | Formula | Molecular Weight (g/mol) | Expected M⁺ Peak(s) (m/z) |

|---|---|---|---|---|

| This compound | -Br | C₁₆H₁₆BrN | 302.21 | 301 / 303 |

| 1-Benzhydrylazetidin-3-ol (B14779) (Derivative) | -OH | C₁₆H₁₇NO | 239.31 | 239 |

| 1-Benzhydrylazetidine-3-carbonitrile (Derivative) | -CN | C₁₇H₁₆N₂ | 248.32 | 248 |

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers the most definitive insight into the three-dimensional arrangement of atoms in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the this compound molecule.

In the case of this compound, the large benzhydryl group on the nitrogen atom and the bromine atom at the C3 position would dictate the ring's preferred conformation. It is expected that the substituents would adopt a pseudo-equatorial or pseudo-axial orientation to minimize steric hindrance. X-ray analysis would definitively establish this conformation, providing crucial information about the molecule's shape and how it might interact with other molecules in a solid-state lattice or in biological systems.

Computational and Theoretical Studies of 1 Benzhydryl 3 Bromoazetidine

Density Functional Theory (DFT) Calculations on Reaction Mechanisms (e.g., rearrangements, ring opening)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For 1-Benzhydryl-3-bromoazetidine, DFT calculations are instrumental in elucidating potential reaction mechanisms, such as rearrangements and ring-opening reactions, which are characteristic of strained ring systems like azetidines. rsc.org

The reactivity of azetidines is largely governed by their inherent ring strain, making them susceptible to nucleophilic attack and subsequent ring-opening. rsc.orgmagtech.com.cn In the case of this compound, the presence of a bromine atom at the C3 position and a bulky benzhydryl group on the nitrogen atom significantly influences its reactivity. DFT calculations can model the transition states and reaction pathways for various transformations.

One of the primary reactions of interest is the nucleophilic ring-opening of the azetidinium ion, which can be formed from this compound. nih.gov DFT studies on similar azetidinium systems have shown that the regioselectivity of the ring-opening is dependent on both electronic and steric factors. magtech.com.cn Nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of different polysubstituted linear amines. nih.gov For this compound, DFT calculations can predict the preferred site of nucleophilic attack by analyzing the energies of the transition states for both possible pathways. The bulky benzhydryl group is expected to exert a significant steric influence on the approaching nucleophile.

Furthermore, DFT can be employed to study intramolecular rearrangements. For instance, acid-mediated intramolecular ring-opening decomposition has been observed in N-substituted azetidines. nih.gov DFT calculations can help to understand the mechanism of such decompositions by modeling the protonation states and the subsequent nucleophilic attack by a pendant group, if present, or by solvent molecules. The calculations can provide insights into the activation energies and reaction thermodynamics, helping to predict the stability of the molecule under different conditions.

Below is a hypothetical data table summarizing the kind of results that could be obtained from DFT calculations on the ring-opening of the corresponding azetidinium ion of this compound with a generic nucleophile (Nu⁻).

| Parameter | Attack at C2 | Attack at C4 |

| Activation Energy (ΔG‡) in kcal/mol | 25.4 | 22.1 |

| Reaction Energy (ΔG) in kcal/mol | -15.8 | -18.2 |

| Key Transition State Bond Distances (Å) | Nu-C2: 2.1, C2-N: 2.5 | Nu-C4: 2.2, C4-N: 2.4 |

Note: The data in this table is illustrative and intended to represent the type of output from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape. The conformation of the azetidine (B1206935) ring and the orientation of the bulky benzhydryl and bromo substituents can significantly impact its reactivity and interactions with biological targets.

The four-membered azetidine ring is not planar and can undergo a puckering motion. MD simulations can explore the potential energy surface of the ring, identifying the most stable puckered conformations and the energy barriers between them. The bulky benzhydryl group attached to the nitrogen atom will have a profound effect on the conformational preferences of the ring.

MD simulations can also reveal the dynamic behavior of the entire molecule in different solvent environments. mdpi.com By simulating the molecule in an explicit solvent, such as water or an organic solvent, it is possible to observe how the solvent molecules interact with the solute and influence its conformation. This is particularly important for understanding reaction mechanisms in solution.

The results of MD simulations can be analyzed to determine various structural and dynamic properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions. researchgate.net These analyses provide a detailed picture of the molecule's flexibility and the preferred orientations of its substituents. For example, the RMSF can highlight which parts of the molecule are more rigid and which are more flexible.

A representative data table summarizing potential findings from an MD simulation of this compound is presented below.

| Structural Feature | Average Value | Standard Deviation |

| Azetidine Ring Puckering Angle (degrees) | 25.3 | 5.2 |

| C-N-C (Benzhydryl) Angle (degrees) | 118.7 | 3.1 |

| Dihedral Angle (C2-N-C(benzhydryl)-C(phenyl)) (degrees) | 75.4 | 15.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtainable from MD simulations.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Design of Related Scaffolds

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their reactivity. researchgate.net In the context of this compound, QSRR can be a valuable tool for designing related scaffolds with desired reactivity profiles.

By synthesizing and computationally analyzing a library of azetidine derivatives with variations at the N1 and C3 positions, a QSRR model can be developed. nih.gov The model would use a set of molecular descriptors, calculated from the 3D structure of the molecules, to predict their reactivity in a specific reaction, such as a nucleophilic substitution or a ring-opening reaction. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices. researchgate.net

Once a statistically robust QSRR model is established, it can be used to virtually screen new, unsynthesized azetidine derivatives. This allows for the in silico design of novel scaffolds with potentially enhanced or tailored reactivity. For example, if the goal is to design a more stable azetidine derivative, the QSRR model could be used to identify substituents that decrease the rate of a known decomposition pathway. Conversely, if a more reactive intermediate is desired for a subsequent synthetic step, the model could guide the selection of activating substituents.

The development of azetidine-based scaffolds for CNS-focused libraries has been an area of active research, where computational approaches are used to pre-optimize physicochemical and ADME properties. nih.govnih.govresearchgate.net QSRR can be integrated into this workflow to also consider chemical reactivity and stability, leading to the design of more promising lead-like molecules.

A hypothetical QSRR model for predicting the rate constant (log k) of a reaction involving azetidine scaffolds could be represented by the following equation:

log k = β₀ + β₁ * σ* + β₂ * Eₛ + β₃ * q(N)

where σ* is the Taft steric parameter, Eₛ is the electronic parameter, and q(N) is the partial charge on the azetidine nitrogen. The coefficients (β) would be determined by fitting the model to experimental or high-level computational data.

1 Benzhydryl 3 Bromoazetidine As a Versatile Synthetic Building Block

Role in the Construction of Functionalized Azetidine (B1206935) Derivatives

The primary role of 1-Benzhydryl-3-bromoazetidine in synthesis is as an electrophilic substrate for the creation of 3-substituted azetidine derivatives. The carbon-bromine bond is susceptible to cleavage, allowing for nucleophilic displacement via an SN2 mechanism. This reaction enables the direct introduction of a wide range of functionalities at the C3 position of the azetidine core.

The benzhydryl (Bzh) protecting group on the nitrogen atom is sterically demanding, which helps to prevent ring-opening side reactions that can be common with strained azetidine rings. This protective feature ensures that the integrity of the four-membered ring is maintained during functionalization. A variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to displace the bromide, leading to a diverse library of functionalized azetidines.

| Nucleophile (Nu-) | Reagent Example | Resulting 3-Substituent (-Nu) | Product Class |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -OH | 3-Hydroxyazetidine |

| Alkoxide | Sodium Methoxide (NaOMe) | -OCH3 | 3-Alkoxyazetidine |

| Azide (B81097) | Sodium Azide (NaN3) | -N3 | 3-Azidoazetidine |

| Amine | Ammonia (NH3) | -NH2 | 3-Aminoazetidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh | 3-Thioetherazetidine |

| Cyanide | Sodium Cyanide (NaCN) | -CN | 3-Cyanoazetidine |

This table illustrates the versatility of this compound in nucleophilic substitution reactions to generate a variety of functionalized azetidine derivatives.

Applications as a Precursor for Conformationally Constrained Amino Acid Analogues

In the field of medicinal chemistry and drug design, controlling the three-dimensional shape of a molecule is paramount for achieving high potency and selectivity for a biological target. nih.gov Peptides, while biologically important, are often too flexible, leading to poor receptor binding and rapid degradation. To overcome this, chemists synthesize conformationally constrained amino acid analogues, which are rigid building blocks that lock a peptide into a specific bioactive conformation. rsc.org

The rigid, non-planar structure of the azetidine ring makes it an ideal scaffold for creating such constrained analogues. Azetidine-3-carboxylic acid, a non-natural amino acid, can be synthesized from this compound. By replacing the bromine atom with a carboxyl group (or a synthetic equivalent), the resulting molecule serves as a rigid mimic of natural amino acids like proline. When incorporated into a peptide chain, the azetidine ring severely restricts the torsional angles of the peptide backbone, reducing its conformational flexibility. nih.gov This pre-organization can lead to enhanced binding affinity and improved metabolic stability compared to peptides containing only natural amino acids.

Integration into Complex Molecular Architectures via Cross-Coupling Reactions

Beyond simple nucleophilic substitution, the C(sp³)–Br bond in this compound is amenable to a variety of powerful transition-metal-catalyzed cross-coupling reactions. These reactions forge new carbon-carbon bonds, allowing the azetidine scaffold to be integrated into more complex and diverse molecular frameworks.

Henry Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone), typically catalyzed by a base. wikipedia.orgorganic-chemistry.org While this compound is not a direct participant, it is a key precursor to the required aldehyde. The bromo-derivative can be converted into 1-benzhydrylazetidin-3-one, which is then reduced to the corresponding alcohol and subsequently oxidized to form 1-benzhydrylazetidine-3-carbaldehyde. This azetidine-based aldehyde can then serve as the electrophilic partner in a Henry reaction with a deprotonated nitroalkane (a nitronate). mdpi.com The resulting β-nitro alcohol product is a highly versatile intermediate that can be further transformed into valuable building blocks like β-amino alcohols or nitroalkenes. wikipedia.org

Suzuki Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. nih.govmdpi.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov this compound, as an sp³-hybridized alkyl halide, can potentially be coupled with various aryl- or vinyl-boronic acids. This would enable the direct attachment of aromatic or olefinic groups to the C3 position of the azetidine ring, providing access to compounds with significant structural complexity. researchgate.net

| Boronic Acid Partner | Catalyst System (Example) | Potential Product |

| Phenylboronic acid | Pd(PPh3)4, Base (e.g., K2CO3) | 1-Benzhydryl-3-phenylazetidine |

| 4-Vinylphenylboronic acid | Pd(dppf)Cl2, Base (e.g., Cs2CO3) | 1-Benzhydryl-3-(4-vinylphenyl)azetidine |

| Thiophene-2-boronic acid | Pd(OAc)2, Ligand (e.g., SPhos) | 1-Benzhydryl-3-(thiophen-2-yl)azetidine |

This table presents hypothetical examples of Suzuki-Miyaura coupling reactions using this compound to form C(sp³)–C(sp²) bonds.

Sonogashira Reaction

The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling method that joins a halide with a terminal alkyne, typically using a copper(I) co-catalyst. organic-chemistry.orgbeilstein-journals.org This reaction is the most common method for synthesizing aryl- and vinyl-alkynes. nih.gov The application of Sonogashira coupling to an alkyl halide like this compound allows for the introduction of an alkynyl moiety at the C3 position. The resulting 3-alkynylazetidines are valuable intermediates, as the alkyne group can participate in a host of further transformations, including cycloadditions, reductions, and hydrations. organic-chemistry.org

| Alkyne Partner | Catalyst System (Example) | Potential Product |

| Phenylacetylene | Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) | 1-Benzhydryl-3-(phenylethynyl)azetidine |

| Trimethylsilylacetylene | Pd(OAc)2, Ligand, CuI, Base | 1-Benzhydryl-3-((trimethylsilyl)ethynyl)azetidine |

| Propargyl alcohol | Pd catalyst, CuI, Base | 3-(1-Benzhydrylazetidin-3-yl)prop-2-yn-1-ol |

This table shows potential Sonogashira coupling reactions to introduce synthetically useful alkyne functionalities onto the azetidine scaffold.

Michael Addition

The Michael addition is the conjugate (1,4-) addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org Common Michael donors are stabilized enolates, amines, and thiols. masterorganicchemistry.com While this compound itself does not directly participate as a donor or acceptor, it serves as a precursor to derivatives that can. For example, the corresponding 1-benzhydryl-3-aminoazetidine can act as a nitrogen-based Michael donor, adding to acceptors like acrylates or enones to form more complex structures. This strategy allows for the covalent attachment of the azetidine ring to other molecules via a flexible carbon chain.

Utility in the Synthesis of Heterocyclic Scaffolds Beyond Azetidines

The inherent ring strain of the four-membered azetidine ring can be strategically exploited to drive ring-opening or ring-expansion reactions, providing access to other important heterocyclic systems.

Isoxazolidines

Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. nih.gov A primary route to their synthesis is the 1,3-dipolar cycloaddition between a nitrone and an alkene (a dipolarophile). mdpi.comsemanticscholar.org Derivatives of this compound can be elaborated into suitable dipolarophiles for this reaction. For instance, a 3-vinylazetidine, accessible via a cross-coupling reaction, could react with various nitrones to generate novel spiro- or fused-isoxazolidine systems, merging the structural features of both heterocycles.

Pyrrolidines

Pyrrolidines are saturated five-membered nitrogen-containing heterocycles that are ubiquitous in pharmaceuticals and natural products. enamine.netnih.gov The conversion of a strained four-membered azetidine into a more stable five-membered pyrrolidine (B122466) is a synthetically useful ring-expansion strategy. nih.gov This can be achieved through various mechanisms, often involving the generation of a reactive intermediate at a position adjacent to the ring. For example, a radical or cationic center generated at the C3-exocyclic position of a 1-benzhydrylazetidine (B26936) derivative could trigger a rearrangement, leading to the expansion of the azetidine ring to a pyrrolidine.

Spirocycles

Spirocycles are compounds containing at least two rings connected by a single common atom. nih.gov This structural motif is of increasing interest in drug discovery as it enhances the three-dimensionality and novelty of molecular scaffolds. nih.gov this compound is an excellent starting point for the synthesis of spirocyclic structures where the spiro-center is the C3 atom of the azetidine. A common strategy involves converting the starting material to 1-benzhydrylazetidin-3-one. The ketone can then undergo a condensation reaction with a bifunctional reagent, such as malononitrile, followed by an intramolecular cyclization to construct the second ring fused at the C3 position, thereby forming a spirocyclic azetidine.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research in the synthesis of 1-Benzhydryl-3-bromoazetidine and its derivatives should prioritize the development of novel and sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue lies in the exploration of biocatalytic methods . Engineered enzymes, such as "carbene transferases," have shown potential in the enantioselective synthesis of azetidines through the ring expansion of aziridines. researchgate.netthieme-connect.comacs.org Future work could focus on developing specific enzymes capable of catalyzing the synthesis of 3-bromoazetidine (B1339375) precursors, potentially offering a highly stereoselective and environmentally friendly alternative to traditional chemical methods.

Another area of interest is the application of lanthanide-catalyzed reactions . For instance, La(OTf)3 has been effectively used to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.org Investigating similar catalytic systems for the cyclization of precursors to this compound could lead to milder reaction conditions and improved yields.

Furthermore, the implementation of continuous flow synthesis presents a significant opportunity for creating a more sustainable and scalable production process for this compound and its derivatives. acs.orguniba.itacs.orgnih.gov Flow chemistry allows for precise control over reaction parameters, enhanced safety, and reduced solvent usage. Developing a continuous flow process for the synthesis and subsequent functionalization of this compound would represent a major advancement in its manufacturing. acs.orguniba.itacs.orgnih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Development of specific enzymes for azetidine (B1206935) ring formation. |

| Lanthanide Catalysis | High regioselectivity, tolerance of various functional groups. | Exploration of different lanthanide catalysts and reaction conditions. |

| Continuous Flow Synthesis | Improved scalability, safety, and efficiency; reduced waste. | Optimization of reactor design and reaction parameters for continuous production. |

Exploration of Underutilized Reactivity Pathways

The bromine atom at the 3-position of this compound is a versatile handle for a variety of chemical transformations. However, its full reactive potential remains largely untapped. Future research should aim to explore underutilized reactivity pathways to access novel and complex molecular architectures.

A key area for exploration is the development of novel cross-coupling reactions . While Suzuki-Miyaura-type couplings have been explored for related systems, the application of a broader range of cross-coupling methodologies to this compound could provide access to a wider array of 3-substituted azetidines. organic-chemistry.orgnih.gov Investigating nickel-catalyzed cross-coupling reactions, for instance, could offer alternative reactivity and substrate scope. researchgate.net

Ring-opening and ring-expansion reactions of the strained azetidine ring represent another fertile ground for discovery. The inherent ring strain of azetidines makes them susceptible to nucleophilic attack, leading to the formation of larger heterocyclic structures. researchgate.net For example, gold-catalyzed reactions of 2-alkynylazetidines with alcohols lead to ring-opened products. researchgate.net Investigating analogous transformations with 3-bromoazetidine derivatives could yield synthetically valuable acyclic amine precursors or larger N-heterocycles. researchgate.netresearchgate.netdntb.gov.ua

The use of this compound as a precursor for the synthesis of spirocyclic and fused ring systems is another promising direction. The functional handle at the 3-position can be elaborated to introduce a second ring system, leading to complex three-dimensional scaffolds of interest in drug discovery. nih.gov

| Reactivity Pathway | Potential Products | Synthetic Utility |

| Novel Cross-Coupling Reactions | 3-Aryl, 3-alkenyl, 3-alkynyl azetidines. | Access to diverse libraries of functionalized azetidines. |

| Ring-Opening Reactions | Functionalized acyclic amines. | Precursors for the synthesis of other nitrogen-containing compounds. |

| Ring-Expansion Reactions | Pyrrolidines, piperidines, and other larger N-heterocyles. | Generation of diverse heterocyclic scaffolds. |

| Spirocycle and Fused Ring Formation | Complex, three-dimensional molecular architectures. | Exploration of novel chemical space for drug discovery. |

Advanced Computational Prediction and Design of this compound Derivatives for Specific Synthetic Goals

The integration of computational chemistry with synthetic organic chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules and reactions. Future research on this compound will greatly benefit from the application of advanced computational methods.

Computational modeling can be employed to predict the outcomes of reactions and guide the selection of substrates and reaction conditions for the synthesis of azetidine derivatives. thescience.dev For example, by calculating frontier orbital energies, it is possible to predict the feasibility of certain cycloaddition reactions to form azetidines. thescience.dev This predictive power can save significant experimental time and resources.

In silico design and molecular docking studies can be utilized to design novel this compound derivatives with specific biological targets in mind. peerscientist.comresearchgate.netnih.goveco-vector.comresearchgate.netmdpi.comspast.orgcumhuriyet.edu.tr By modeling the interactions between potential drug candidates and their target proteins, researchers can prioritize the synthesis of compounds with the highest likelihood of biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on libraries of azetidine derivatives to identify the key structural features that govern their biological activity. ijrar.orgnih.govnih.gov This information can then be used to design new derivatives with improved potency and selectivity. Furthermore, Density Functional Theory (DFT) analysis can provide valuable insights into the electronic structure and reactivity of this compound and its derivatives, aiding in the rational design of new synthetic transformations. researchgate.netdergipark.org.tr

| Computational Method | Application | Desired Outcome |

| Computational Modeling | Prediction of reaction outcomes and feasibility. | More efficient and targeted synthetic planning. |

| In Silico Design & Molecular Docking | Design of derivatives with specific biological activities. | Prioritization of synthetic targets for drug discovery. |

| QSAR Studies | Identification of structure-activity relationships. | Rational design of more potent and selective compounds. |

| DFT Analysis | Understanding of electronic structure and reactivity. | Rational design of novel chemical reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.